

Technical Guide: 2-Chlorocycloheptanone (CAS 766-66-5)

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Compound of Interest

Compound Name: 2-Chlorocycloheptanone

CAS No.: 766-66-5

Cat. No.: B1583524

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Core Identity & Synthetic Utility in Pharmaceutical Development

Executive Summary

2-Chlorocycloheptanone is a seven-membered cyclic

-haloketone that serves as a versatile electrophilic building block. Unlike its six-membered analog (2-chlorocyclohexanone), the seven-membered ring introduces unique conformational flexibility and ring-strain dynamics, making it a valuable substrate for ring-contraction reactions (Favorskii rearrangement) and heterocyclic annulation (Hantzsch synthesis). This guide outlines the optimized synthesis, mechanistic reactivity, and application of CAS 766-66-5 in modern drug discovery.

Chemical Identity & Physical Properties[1]

Property	Data	Note
CAS Number	766-66-5	Verified
IUPAC Name	2-Chlorocycloheptan-1-one	
Molecular Formula		
Molecular Weight	146.61 g/mol	
Boiling Point	~199°C (est) / 90-95°C @ 12 mmHg	High-boiling liquid
Density	1.085 g/cm ³	Denser than water
Appearance	Colorless to pale yellow liquid	Darkens upon oxidation
Solubility	Soluble in DCM, THF, MeOH	Hydrolyzes in water

Conformational Insight: The cycloheptanone ring exists primarily in a twist-chair conformation. The introduction of the chlorine atom at the

-position creates a dipole-dipole interaction with the carbonyl group. To minimize dipolar repulsion, the chlorine substituent often adopts a pseudo-axial orientation, though this is in dynamic equilibrium with the pseudo-equatorial form depending on solvent polarity.

Synthetic Pathways

Synthesis of **2-chlorocycloheptanone** requires precise control to prevent di-chlorination (forming 2,7-dichlorocycloheptanone). Two primary methods are recommended based on scale and selectivity.

Method A: N-Chlorosuccinimide (NCS) – High Selectivity (Lab Scale)

This method is preferred for medicinal chemistry applications where purity is paramount. NCS provides a slow, controlled release of electrophilic chlorine.

- Reagents: Cycloheptanone, NCS,
-Toluenesulfonic acid (catalyst).

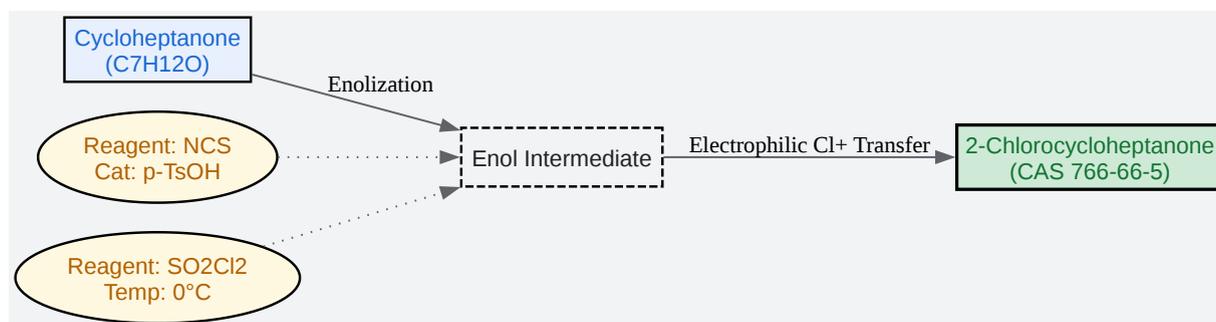
- Solvent: Benzene or Acetonitrile.
- Mechanism: Acid-catalyzed enolization followed by electrophilic attack by NCS.
- Advantage: Minimizes over-chlorination and avoids the use of corrosive gas.

Method B: Sulfuryl Chloride () – Scalable (Process Scale)

For larger batches (>100g), sulfuryl chloride is efficient but requires careful temperature control to avoid di-chlorination.

- Reagents: Cycloheptanone,
.
- Solvent: Carbon tetrachloride () or Dichloromethane (DCM).
- Protocol: Dropwise addition of
at 0°C. The evolution of
and
gas drives the reaction forward.

Visualization: Synthetic Workflow



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Figure 1: Parallel synthetic routes for **2-chlorocycloheptanone** via enol intermediates.

Mechanistic Reactivity: The Favorskii Rearrangement

The most chemically distinct feature of **2-chlorocycloheptanone** is its behavior under basic conditions.[1] Unlike simple substitution, it undergoes the Favorskii Rearrangement, resulting in ring contraction.

The Mechanism[3][4][5]

- Enolization: Base abstracts a proton from the α -carbon (C7), forming an enolate.
- Cyclization: The enolate attacks the β -carbon (C2) carrying the chlorine, expelling the chloride ion. This forms a transient, high-energy bicyclic cyclopropanone intermediate.
- Ring Opening: Nucleophilic attack (e.g., by alkoxide) on the cyclopropanone carbonyl opens the ring to relieve strain.

- Result: The 7-membered ring contracts to a 6-membered ring, yielding a cyclohexanecarboxylic acid derivative.

This pathway is critical for converting readily available cycloheptanones into functionalized cyclohexane scaffolds, which are ubiquitous in drug design.

Visualization: Favorskii Ring Contraction



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Figure 2: The Favorskii rearrangement pathway converting the 7-membered ring to a functionalized 6-membered scaffold.

Applications in Drug Development[7]

A. Synthesis of Bioactive Thiazoles (Hantzsch Synthesis)

2-Chlorocycloheptanone is a prime substrate for the Hantzsch Thiazole Synthesis. Reaction with thioureas or thioamides yields 2-aminocycloheptathiazoles.

- Relevance: Thiazole-fused cycloalkanes are potent scaffolds in kinase inhibitors and GPCR modulators.
- Protocol: Reflux **2-chlorocycloheptanone** with thiourea in ethanol. The product precipitates as the hydrobromide/hydrochloride salt.

B. Stereoselective Access to Cyclohexanes

Through the Favorskii rearrangement described above, researchers can access methyl cyclohexanecarboxylate derivatives. This is often more efficient than direct functionalization of cyclohexane due to the regioselectivity governed by the rearrangement mechanism.

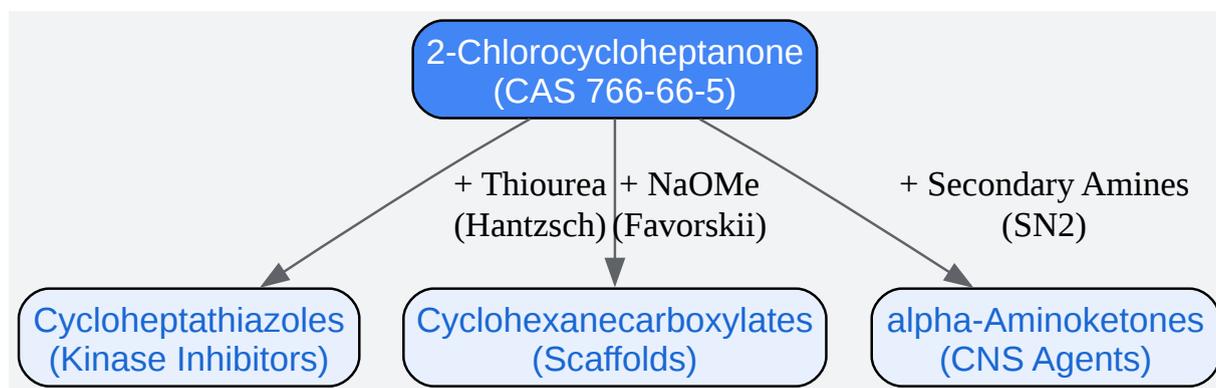
C. Nucleophilic Substitution ()

Direct displacement of the chloride with amines (e.g., morpholine, piperazine) yields

-aminoketones. These are precursors to

-amino alcohols (via reduction), a motif found in many adrenergic blockers and analgesics.

Visualization: Application Tree



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Figure 3: Divergent synthesis pathways from the core chloroketone intermediate.

Experimental Protocol: Selective Synthesis (NCS Method)[8]

Objective: Preparation of **2-chlorocycloheptanone** (10 mmol scale).

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Dissolve cycloheptanone (1.12 g, 10 mmol) in anhydrous acetonitrile (20 mL).
- Catalyst: Add
 - toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).
- Addition: Add N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in small portions over 15 minutes at room temperature.

- Note: The reaction is slightly exothermic.
- Monitoring: Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will appear less polar than the starting ketone.
- Workup: Dilute with diethyl ether (50 mL), wash with water (2 x 20 mL) and saturated brine (20 mL).
- Purification: Dry organic layer over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to obtain a clear oil.

Safety & Stability (E-E-A-T)

- Hazard Class: Lachrymator (tear gas agent). Causes severe eye irritation and skin burns.
- Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.
- Stability: The compound is prone to darkening (decomposition) upon exposure to light and moisture. Store at 4°C under an inert atmosphere (Argon/Nitrogen).
- Disposal: Quench excess chlorinating agents with sodium thiosulfate solution before disposal.

References

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Sources

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